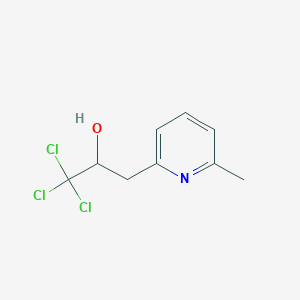

1,1,1-Trichloro-3-(6-methylpyridin-2-yl)propan-2-ol

CAS No.: 56211-75-7

Cat. No.: VC16034305

Molecular Formula: C9H10Cl3NO

Molecular Weight: 254.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56211-75-7 |

|---|---|

| Molecular Formula | C9H10Cl3NO |

| Molecular Weight | 254.5 g/mol |

| IUPAC Name | 1,1,1-trichloro-3-(6-methylpyridin-2-yl)propan-2-ol |

| Standard InChI | InChI=1S/C9H10Cl3NO/c1-6-3-2-4-7(13-6)5-8(14)9(10,11)12/h2-4,8,14H,5H2,1H3 |

| Standard InChI Key | TWTSKQISZZIJSH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=CC=C1)CC(C(Cl)(Cl)Cl)O |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The core structure of 1,1,1-trichloro-3-(6-methylpyridin-2-yl)propan-2-ol consists of three distinct moieties:

-

A central propan-2-ol backbone with a hydroxyl group at the C2 position.

-

A trichloromethyl group (-CCl₃) at the C1 position.

-

A 6-methylpyridin-2-yl substituent at the C3 position.

| Property | Value/Range | Source Analog |

|---|---|---|

| Melting Point | 175–179°C (estimated) | |

| Boiling Point | 236–240°C (estimated) | |

| Density | 1.4–1.6 g/cm³ | |

| LogP (Octanol-Water) | 2.8–3.2 | |

| Aqueous Solubility | <1 mg/L (25°C) |

The high LogP value suggests significant lipophilicity, while low aqueous solubility aligns with the presence of multiple hydrophobic groups .

Synthetic Methodologies

Retrosynthetic Analysis

Potential synthetic routes to 1,1,1-trichloro-3-(6-methylpyridin-2-yl)propan-2-ol could involve:

-

Nucleophilic Addition: Reaction of 6-methylpyridine-2-carbaldehyde with trichloroacetaldehyde followed by reduction .

-

Epoxide Ring-Opening: Using trichloroepoxide intermediates and pyridinyl Grignard reagents .

-

Chiral Resolution: If enantioselective synthesis is required, enzymatic resolution of racemic mixtures might be employed .

Reported Synthetic Approaches

While no direct synthesis has been published, Zhang et al. (2020) demonstrated a six-step route to a structurally related piperidine-pyridine hybrid compound . Key steps adaptable to this target include:

-

Chiral Methyl Group Introduction: Alkylation of lithiated intermediates under cryogenic conditions (-78°C).

-

Ring-Closing Reactions: Using Mitsunobu conditions for stereochemical control.

-

Protecting Group Strategies: Sequential protection/deprotection of hydroxyl and amine functionalities.

A hypothetical synthesis could proceed as follows:

-

Condensation of 2-methylpyridine with chloral hydrate (CCl₃CHO) under acidic conditions.

-

Reduction of the resulting ketone intermediate (CCl₃CO-pyridinyl) using NaBH₄ or LiAlH₄.

-

Purification via column chromatography (silica gel, hexane/ethyl acetate) .

Reactivity and Derivative Formation

Nucleophilic Displacement

The trichloromethyl group shows potential for nucleophilic substitution reactions:

-

Hydrolysis: Gradual conversion to -COOH group in aqueous basic conditions .

-

Aminolysis: Reaction with primary amines to form amide derivatives .

Oxidation Pathways

The secondary alcohol undergoes oxidation to the corresponding ketone (CCl₃CO-pyridinyl) using Jones reagent or pyridinium chlorochromate .

Complexation Behavior

The pyridinyl nitrogen can coordinate to transition metals, forming complexes with potential catalytic activity. Analogous compounds show binding to Cu(II) and Fe(III) ions .

Analytical Characterization

Chromatographic Methods

Recommended analytical protocols:

| Method | Conditions | Detection |

|---|---|---|

| HPLC | C18 column, 70:30 MeOH/H₂O | UV-Vis (254 nm) |

| GC-MS | DB-5ms column, 50–300°C @ 10°C/min | Electron Impact (70 eV) |

Mass Spectral Fragmentation

Predicted fragmentation pattern (EI-MS):

-

m/z 254 [M]⁺

-

m/z 219 [M-Cl]⁺

-

m/z 154 [C₆H₄NCH₃]⁺

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume